Decyl 2,3,3,3-tetrafluoropropanoate
Description
Decyl 2,3,3,3-tetrafluoropropanoate is a fluorinated ester characterized by a decyl (C10H21) alkyl chain esterified to a 2,3,3,3-tetrafluoropropanoate backbone. Fluorinated esters are widely used in industrial applications, including surfactants, lubricants, and polymer intermediates, due to their chemical stability, thermal resistance, and low surface tension . The long alkyl chain in the decyl ester enhances lipophilicity, making it suitable for hydrophobic coatings or emulsifiers .
Properties
CAS No. |
88239-57-0 |
|---|---|
Molecular Formula |
C13H22F4O2 |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
decyl 2,3,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-10-19-12(18)11(14)13(15,16)17/h11H,2-10H2,1H3 |
InChI Key |
JCZFNBYUZGAVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 2,3,3,3-tetrafluoropropanoate typically involves the esterification of decanol with 2,3,3,3-tetrafluoropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Decyl 2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the tetrafluoropropanoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Decanol and 2,3,3,3-tetrafluoropropanoic acid.
Reduction: Decanol and 2,3,3,3-tetrafluoropropanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Decyl 2,3,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of decyl 2,3,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially altering their structure and function. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Decyl 2,3,3,3-tetrafluoropropanoate, differing primarily in substituents, ester groups, or counterions:
Table 1: Structural Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound* | C13H21F4O2 | ~308.3 (estimated) | Decyl ester, no substituents |
| Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | C7H10F4O3 | 218.15 | Ethoxy group, ethyl ester |
| Methyl 2,3,3,3-tetrafluoropropanoate | C4H4F4O2 | 180.06 | Methyl ester |
| Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | C5H5BrF4O2 | 252.99 | Bromine substituent |
| Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate | C6H4F11NO3 | 347.08 | Ammonium salt, heptafluoropropoxy group |
Note: Properties for this compound are extrapolated from analogs in the evidence.
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound* | >250 (estimated) | ~1.1 (estimated) | Low water solubility | Surfactants, lubricants |
| Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | 204.9 | 1.24 | Soluble in organic solvents | Fluoropolymer intermediates |
| Methyl 2,3,3,3-tetrafluoropropanoate | 108 | 1.118 | Miscible with polar solvents | Pharmaceutical intermediates |
| Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | 142.6 | 1.69 | Reactive in nucleophilic media | Halogenation reactions |
| Ammonium 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate | 197–200 (m.p.) | 1.118 | Soluble in methanol | Industrial coatings, firefighting foams |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
